1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone CAS 93315-84-5 properties
1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone CAS 93315-84-5 properties
An In-Depth Technical Guide to 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone (CAS 93315-84-5): Properties, Synthesis, and Research Applications
Executive Summary
1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone is a specialized chemical compound built upon the privileged indole scaffold, a core structure in numerous natural products and pharmacologically active molecules.[1][2] The presence of a benzyloxy group at the 5-position offers a versatile handle for synthetic modification and acts as a common protecting group for a hydroxyl function, while the acetyl group at the 3-position serves as a key reactive site for building molecular complexity. This guide provides a comprehensive overview of its known properties, a proposed synthetic pathway, and its potential applications as a pivotal intermediate in medicinal chemistry and drug discovery, particularly in the development of novel therapeutic agents. While this compound is primarily a research chemical with limited published data, this document synthesizes information from analogous structures to provide a robust framework for its use in a research and development setting.
PART 1: Physicochemical and Spectroscopic Profile
Detailed experimental data for 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone is not extensively documented in public literature, as it is primarily supplied as a discovery research chemical.[3] However, its properties can be reliably predicted based on its constituent functional groups and data from analogous compounds.
Core Properties
| Property | Value / Information | Source |
| CAS Number | 93315-84-5 | [3] |
| Molecular Formula | C₁₇H₁₅NO₂ | [3] |
| Molecular Weight | 265.31 g/mol | Calculated |
| Physical Form | Likely a solid at room temperature. | Inferred from analogs |
| Solubility | Expected to be soluble in common organic solvents like DCM, Chloroform, and Ethyl Acetate.[4] | [4] |
| Melting/Boiling Point | No data available. | [5] |
Spectroscopic Signature Analysis
The structural identity of 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone can be unequivocally confirmed through standard spectroscopic techniques. The expected signatures are as follows:
-
¹H NMR: The spectrum would feature distinct signals for the aromatic protons of the indole and benzyl groups, a singlet for the benzylic CH₂ protons (~5.0-5.2 ppm), a singlet for the acetyl CH₃ group (~2.5 ppm), and a characteristic broad singlet for the indole N-H proton (>8.0 ppm).
-
¹³C NMR: Key signals would include the carbonyl carbon of the acetyl group (~190-195 ppm), the benzylic CH₂ carbon (~70 ppm), and multiple signals in the aromatic region (100-160 ppm) corresponding to the indole and benzyl rings.
-
FT-IR (Infrared Spectroscopy): The IR spectrum is expected to show characteristic absorption bands for the N-H stretch of the indole (~3300-3400 cm⁻¹), a strong C=O stretch from the ketone (~1650-1670 cm⁻¹), and C-O stretching from the benzyl ether (~1200-1250 cm⁻¹).[6]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.[6]
PART 2: Synthesis and Characterization
Proposed Synthetic Workflow
The diagram below outlines the logical flow for the synthesis, from starting materials to the purified final product.
Caption: Proposed workflow for the synthesis of 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a representative methodology based on standard procedures for indole acylation.
Materials:
-
5-Benzyloxyindole
-
Acetic Anhydride ((CH₃CO)₂O)
-
Indium(III) trifluoromethanesulfonate (In(OTf)₃) or another suitable Lewis acid
-
Anhydrous Dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-benzyloxyindole (1.0 eq). Dissolve it in anhydrous DCM.
-
Addition of Reagents: Add acetic anhydride (1.2 eq) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Catalyst Addition: Add the Lewis acid catalyst, such as In(OTf)₃ (0.1 eq), portion-wise to the stirred solution. Causality Note: A Lewis acid is essential to activate the acetic anhydride, making it a more potent electrophile for the attack by the electron-rich indole ring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Workup: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Solvent Removal: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone.
PART 3: Applications in Medicinal Chemistry
The title compound is not an end-product therapeutic but rather a valuable starting material or intermediate. The acetyl group at the C3 position is a versatile chemical handle for constructing a wide array of more complex molecules.
Derivatization Potential
The ketone functionality is amenable to a variety of classical organic reactions, allowing for the synthesis of diverse compound libraries for screening.
Caption: Key derivatization pathways from the 3-acetylindole core.
Protocol: Synthesis of an Indole-Oxime Ether Derivative
This protocol is adapted from published procedures for synthesizing indole-based oxime ethers, which have shown promising antibacterial activity.[1][2]
Objective: To synthesize an O-benzyl oxime ether derivative from 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone as a representative example of its utility.
Materials:
-
1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone
-
O-Benzylhydroxylamine hydrochloride
-
Pyridine
-
Ethanol
-
Deionized water
Procedure:
-
Dissolution: Dissolve 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone (1.0 eq) in ethanol in a round-bottom flask.
-
Addition of Reagents: Add O-benzylhydroxylamine hydrochloride (1.1 eq) and pyridine (2.0 eq) to the solution. Causality Note: Pyridine acts as a base to neutralize the HCl salt of the hydroxylamine and to catalyze the condensation reaction.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
Precipitation: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Washing: Wash the solid thoroughly with water to remove any residual pyridine and salts.
-
Drying and Recrystallization: Dry the solid under vacuum. If necessary, recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified oxime ether product.
PART 4: Biological Activity Landscape (of Derivatives)
While the biological activity of the title compound itself is not reported, its structural core is central to many bioactive molecules. Its derivatives are of significant interest in drug discovery.
-
Antibacterial Agents: Derivatives of 1-(1H-indol-3-yl)ethanone, particularly oxime ethers, have demonstrated potent activity against drug-resistant bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant S. aureus (VRSA).[1][2] One study found a derivative with a Minimum Inhibitory Concentration (MIC) as low as 1 µg/mL.[1]
-
Anticancer Agents: Indole-based chalcones, synthesized via Claisen-Schmidt condensation of a 3-acetylindole with an aromatic aldehyde, have been evaluated for their anticancer properties.[7] Studies have shown dose-dependent suppression of cancer cell growth, indicating that this class of compounds could be promising for developing new anticancer drugs.[7]
-
Anti-inflammatory Agents: The indole nucleus is a well-established pharmacophore in anti-inflammatory drugs (e.g., Indomethacin).[8] Novel indole derivatives continue to be explored as potential inhibitors of key inflammatory targets like 5-lipoxygenase (5-LOX).[9]
-
Bromodomain Inhibitors: More complex derivatives of 1-(1H-indol-1-yl)ethanone have been identified as potent and selective inhibitors of CBP/EP300 bromodomains, representing a promising strategy for the treatment of castration-resistant prostate cancer.[10]
Protocol: In Vitro Antibacterial Susceptibility Testing (MIC Assay)
This is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a synthesized derivative against a bacterial strain like S. aureus.
Materials:
-
Synthesized indole derivative (e.g., the oxime ether from Part 3)
-
Bacterial strain (S. aureus, e.g., ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in DMSO.
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound in MHB to achieve a range of desired final concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Inoculation: Prepare a bacterial suspension in MHB adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL. Add this inoculum to each well containing the test compound.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
Result Interpretation: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria.
PART 5: Safety and Handling
Based on available safety data, 1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone is not classified as a hazardous substance according to GHS.[5] However, as with all laboratory chemicals, appropriate safety precautions must be observed.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[5]
-
Handling: Handle in a well-ventilated area, preferably within a laboratory fume hood, to avoid inhalation of dust.[5] Avoid contact with skin and eyes.[5]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[5]
-
First Aid: In case of contact, wash the affected area with soap and water. If inhaled, move the person to fresh air. In case of eye contact, rinse immediately with plenty of water.[5]
Conclusion and Future Outlook
1-(5-(Benzyloxy)-1H-indol-3-yl)ethanone is a strategically important building block in synthetic organic and medicinal chemistry. Its value lies not in its own biological activity, but in the potential unlocked through its versatile 3-acetyl group and the synthetically useful 5-benzyloxy substituent. The indole core remains a highly fruitful starting point for the discovery of new drugs. Future research efforts will likely focus on utilizing this and similar intermediates to construct diverse chemical libraries for high-throughput screening against a range of therapeutic targets, from infectious diseases to oncology and inflammatory disorders. The continued development of novel synthetic methodologies will further enhance its utility, enabling the rapid and efficient generation of next-generation indole-based therapeutics.
References
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Akunuri, R., et al. (2021). Synthesis and antibacterial evaluation of (E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime derivatives against MRSA and VRSA strains. Bioorganic Chemistry, 116, 105288. Available from: [Link]
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Akunuri, R., et al. (2021). Synthesis and antibacterial evaluation of (E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime derivatives against MRSA and VRSA strains. PubMed. Available from: [Link]
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ConRo. SAFETY DATA SHEET. Available from: [Link]
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Krawczyk, M., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 497-526. Available from: [Link]
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Al-Mawed, A. A., et al. (2022). 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. MDPI. Available from: [Link]
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Sree, B. S., et al. (2024). Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives. Journal of Chemical Health Risks. Available from: [Link]
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El-Sawy, E. R., et al. (2010). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Acta Pharmaceutica, 60(1), 55-71. Available from: [Link]
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Minassi, A., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 65(22), 15096-15121. Available from: [Link]
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Xiang, Q., et al. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. European Journal of Medicinal Chemistry, 147, 238-252. Available from: [Link]
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Chiaradia, L. D., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Chemistry Proceedings. Available from: [Link]
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Al-Sultani, A. H. H., et al. (2021). MOLECULAR MODELLING DESIGN AND OPIOID BINDING AFFINITY EVALUATION OF NEW 4-CHROMANONE DERIVATIVES. International Journal of Drug Delivery Technology, 11(1), 22-29. Available from: [Link]
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